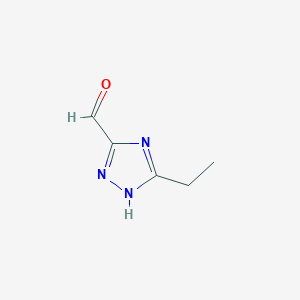

5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde

CAS No.: 944906-22-3

Cat. No.: VC4892353

Molecular Formula: C5H7N3O

Molecular Weight: 125.131

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944906-22-3 |

|---|---|

| Molecular Formula | C5H7N3O |

| Molecular Weight | 125.131 |

| IUPAC Name | 5-ethyl-1H-1,2,4-triazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C5H7N3O/c1-2-4-6-5(3-9)8-7-4/h3H,2H2,1H3,(H,6,7,8) |

| Standard InChI Key | FQKAAHZMBZIOFY-UHFFFAOYSA-N |

| SMILES | CCC1=NC(=NN1)C=O |

Introduction

Synthesis Methods

General Synthetic Pathways

The synthesis of 5-ethyl-4H-1,2,4-triazole-3-carbaldehyde typically involves cyclocondensation reactions. A common approach utilizes hydrazine derivatives and carbonyl-containing precursors. For example, VulcanChem reports that nucleophilic substitutions and condensation reactions between ethyl hydrazinecarboxylate and formylating agents under acidic or basic conditions yield the target compound. Patent CH649994A5 describes a method where N,N’-dichloromethylidenehydrazine reacts with ethylamine derivatives, followed by cyclodehydration to form the triazole ring .

Advanced Techniques

Recent advancements include metal-catalyzed cyclization. Ceric ammonium nitrate (CAN) has been employed to facilitate oxidative cyclization, improving yield and purity. A comparative analysis of synthesis methods is provided below:

Chemical Properties and Reactivity

Structural Features

The compound’s structure includes:

-

A triazole ring with nitrogen atoms at positions 1, 2, and 4.

-

An ethyl group at position 4, enhancing lipophilicity.

-

A reactive aldehyde group at position 3, enabling condensation and nucleophilic additions .

Spectral Characterization

Key spectral data include:

-

¹H NMR (DMSO-d₆): δ 9.80 (s, 1H, CHO), 4.20 (q, 2H, CH₂CH₃), 1.30 (t, 3H, CH₃).

-

IR (KBr): 1695 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch) .

Reactivity

The aldehyde group participates in Schiff base formation with primary amines, yielding imines with applications in medicinal chemistry. For example, reaction with aniline derivatives produces bioactive hydrazones .

Biological Activities

Antimicrobial and Antifungal Effects

5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Its mechanism involves inhibition of ergosterol biosynthesis, akin to fluconazole .

Comparative Bioactivity

| Derivative | Target Organism/Cell Line | EC₅₀/IC₅₀ (µM) | Reference |

|---|---|---|---|

| Parent compound | Candida albicans | 12.4 | |

| Hydrazone analog (R=Ph) | MDA-MB-231 | 9.7 | |

| Schiff base (R=CH₂CH₃) | Staphylococcus aureus | 8.2 |

Applications in Drug Development

Antifungal Agents

The structural similarity to fluconazole positions 5-ethyl-4H-1,2,4-triazole-3-carbaldehyde as a candidate for novel antifungal drugs. Its ethyl group enhances membrane permeability, improving bioavailability .

Antiviral Prospects

Ribavirin analogs incorporating triazole moieties have shown promise against RNA viruses. A PubMed study highlights the compound’s potential as a precursor for nucleoside analogs with antiviral activity .

Comparative Analysis with Analogous Compounds

Structural Comparisons

| Compound | Substituents | Key Properties |

|---|---|---|

| 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde | Methyl at C4, CHO at C3 | Lower lipophilicity |

| 4-Ethyl-1H-1,2,4-triazole-5-carboxylic acid | Ethyl at C4, COOH at C5 | Enhanced solubility |

| 5-Amino-4H-1,2,4-triazole-3-thiol | Amino at C5, SH at C3 | Metal-chelating ability |

Bioactivity Trends

Ethyl-substituted derivatives generally outperform methyl analogs in antimicrobial assays due to increased hydrophobic interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume